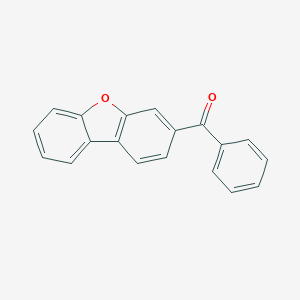

Dibenzofuran-3-yl(phenyl)methanone

Description

Properties

IUPAC Name |

dibenzofuran-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGHMCNGJGYVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274734 | |

| Record name | dibenzofuran-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6407-29-0 | |

| Record name | dibenzofuran-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLDIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to Dibenzofuran 3 Yl Phenyl Methanone and Its Analogs

Classical and Contemporary Synthesis Routes for Dibenzofurans

The construction of the dibenzofuran (B1670420) ring system can be achieved through several strategic approaches that form the key central oxygen-containing ring. These methods often involve the formation of a crucial carbon-oxygen or carbon-carbon bond to complete the tricyclic structure.

Intramolecular strategies are among the most common for synthesizing dibenzofurans, typically involving the cyclization of a biaryl precursor.

The Pschorr reaction is a classical method for preparing biaryl tricyclic systems, including dibenzofurans, through an intramolecular cyclization. organic-chemistry.org The reaction proceeds via the decomposition of a diazonium salt, which generates an aryl radical that subsequently attacks an adjacent aromatic ring. organic-chemistry.orgwikipedia.org The process is traditionally catalyzed by copper. organic-chemistry.orgwikipedia.org

The general mechanism begins with the diazotization of an appropriate amine precursor, such as trans-2-amino-alpha-phenylcinnamic acid, to form an aryldiazonium salt. wikipedia.orgorganicreactions.org In the presence of a copper catalyst, nitrogen gas is released, producing an aryl radical. organic-chemistry.orgwikipedia.org This radical then undergoes intramolecular substitution on the neighboring aryl ring to form the cyclized product. organic-chemistry.orgwikipedia.org Finally, rearomatization yields the stable dibenzofuran structure. wikipedia.org While effective, classical Pschorr reactions can have moderate yields, which has prompted the development of more efficient catalyst systems. organic-chemistry.org Recent advancements have explored alternative one-electron donors to improve yields and shorten reaction times. organic-chemistry.org Furthermore, palladium catalysis has been shown to enable the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans using palladium acetate (B1210297) in refluxing ethanol (B145695) without a base. organic-chemistry.org

Table 1: Pschorr Reaction and Related Diazonium Cyclizations

| Precursor Type | Key Transformation | Catalyst | Significance | Reference |

|---|---|---|---|---|

| 2-Benzoylbenzenediazonium chloride | Cyclization | Heat | Early example leading to fluorenone | organicreactions.org |

| trans-2-Amino-alpha-phenylcinnamic acid | Diazotization followed by cyclization | Copper | Classic synthesis of phenanthrene-9-carboxylic acid | organicreactions.orgthieme.de |

Palladium-catalyzed reactions represent a powerful modern approach for synthesizing dibenzofurans. A key strategy involves the intramolecular C–H bond activation and subsequent C–O bond formation from 2-arylphenol precursors. acs.org This oxidative cyclization is typically performed in the presence of an oxidant like tert-butyl peroxybenzoate. acs.org

In this process, a palladium(II) catalyst mediates the C–H bond cleavage on one of the aryl rings, which has been identified as the rate-limiting step in some systems. acs.org This is followed by oxidation to a higher-oxidation-state palladium species and subsequent reductive elimination that forms the C–O bond, completing the dibenzofuran ring and regenerating the active catalyst. acs.orgacs.org The reaction conditions can be tuned; for instance, using pivalic acid as the reaction solvent can lead to greater reproducibility and higher yields. organic-chemistry.org This method is advantageous as it tolerates a range of functional groups and provides a direct route from readily available 2-arylphenols. acs.orgacs.org

Another palladium-catalyzed approach involves the intramolecular O-arylation of enolates derived from 1-(2-haloaryl)ketones, which directly yields benzofurans and can be applied to related structures. ox.ac.uk Similarly, the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters using palladium catalysis can produce functionalized hydrodibenzofuran derivatives. nih.gov The choice of reaction conditions can be crucial and complementary protocols have been developed to accommodate substrates with different electronic properties. nih.gov

Table 2: Comparison of Palladium-Catalyzed Cyclization Methods for Dibenzofuran Synthesis

| Method | Precursor | Catalyst System | Oxidant/Additive | Key Feature | Reference |

|---|---|---|---|---|---|

| Oxidative C-H Cyclization | 2-Arylphenols | Pd(OAc)₂ / Pyridine | tert-Butyl peroxybenzoate | C-H bond cleavage is rate-limiting | acs.org |

| Phenol-Directed C-H Cyclization | 2-Arylphenols | Pd(0)/Pd(II) | Air | C-O reductive elimination is rate-limiting | acs.org |

| Dehydrogenative Arylation | O-Aryl cyclic vinylogous esters | Palladium catalyst | Silver carbonate | Synthesizes hydrodibenzofuran derivatives | nih.gov |

Intermolecular strategies involve the coupling of two different molecules to construct the dibenzofuran core.

An efficient synthesis of dibenzofurans can be achieved through the copper-catalyzed cyclization of cyclic diaryliodonium salts. nih.govacs.org This method utilizes water as a key reagent in an oxygen-iodine exchange process to form the central oxygen-containing ring. nih.govacs.org The reaction proceeds smoothly for a variety of substituted diaryliodonium salts, affording the corresponding dibenzofuran derivatives in good to excellent yields. acs.org

The proposed mechanism involves an initial oxidative addition of the cyclic diaryliodonium salt with a Cu(I) species. acs.org A subsequent ligand exchange with water and reductive elimination forms a 2-[2′-iodophenyl]phenol intermediate. acs.org This intermediate then undergoes a final intramolecular coupling to yield the dibenzofuran product. The electronic nature of the substituents on the diaryliodonium salt can influence the reaction's efficiency, with electron-donating groups generally providing higher yields compared to electron-withdrawing groups. acs.org This methodology has been successfully applied to the concise synthesis of an organic semiconducting material molecule. acs.org

Table 3: Substrate Scope in Copper-Catalyzed Cyclization of Diaryliodonium Salts

| Substrate Substituent (R) | Product | Yield | Electronic Nature | Reference |

|---|---|---|---|---|

| Electron-donating groups | Corresponding Dibenzofuran | High | Favorable for reaction | acs.org |

Rearrangement reactions offer another pathway to the dibenzofuran framework. A notable example is the synthesis of hexahydrodibenzofurans through the rearrangement of a spirodihydrocoumarin. tandfonline.comcapes.gov.br This method provides an effective and straightforward route to partially saturated dibenzofuran derivatives. tandfonline.comcapes.gov.br While the initial search results highlight the synthesis of the hexahydrodibenzofuran core, this approach demonstrates the utility of molecular rearrangements in constructing complex heterocyclic systems derived from simpler starting materials.

Intermolecular Coupling Approaches

Targeted Synthesis of Dibenzofuran-3-yl(phenyl)methanone and Related Ketones

The synthesis of this compound and its structural analogs is pursued through various modern and classical organic chemistry methodologies. These approaches aim to construct the ketone functionality on the dibenzofuran scaffold with precision and efficiency. Key strategies include leveraging the reactivity of C-H bonds through photocatalysis, employing classical electrophilic aromatic substitution, and utilizing transition-metal-catalyzed oxidation reactions.

Visible-Light-Triggered Organophotoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the direct functionalization of C-H bonds under mild conditions. researchgate.netrsc.org This approach avoids the use of harsh reagents and high temperatures often associated with traditional methods. The core principle involves a photocatalyst that, upon absorption of visible light, initiates an electron transfer process to generate highly reactive radical intermediates. These intermediates can then engage in a variety of bond-forming reactions, including the acylation of aromatic systems.

While a direct synthesis of this compound using this method is not extensively documented in dedicated studies, the principles of organophotoredox catalysis are applicable. The strategy would likely involve the generation of a benzoyl radical from a suitable precursor, which then attacks the electron-rich dibenzofuran ring. The regioselectivity of such a reaction would be a critical aspect to control. Research in the broader field has demonstrated the functionalization of various heterocyclic compounds using this technology. researchgate.net For instance, visible-light-mediated methods have been developed for the synthesis of C3-substituted dihydrobenzofurans, highlighting the potential for functionalizing the furan (B31954) moiety's backbone. nih.gov

The general mechanism for such a transformation can be outlined as follows:

An organophotocatalyst (e.g., Eosin Y, Rose Bengal) is excited by visible light.

The excited photocatalyst interacts with an acyl precursor (e.g., a benzoyl halide or a related derivative) to generate a benzoyl radical via a single-electron transfer (SET) process.

The electrophilic benzoyl radical adds to the dibenzofuran nucleus.

Subsequent oxidation and deprotonation steps yield the final product, this compound, and regenerate the photocatalyst.

This methodology offers a greener alternative to traditional methods, often proceeding at room temperature with high functional group tolerance. mdpi.com

Friedel-Crafts Acylation Strategies on Furan and Benzene (B151609) Derivatives

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.org This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

The synthesis of this compound can be achieved via the Friedel-Crafts benzoylation of dibenzofuran. epa.gov The dibenzofuran molecule, an aromatic ether, is susceptible to electrophilic attack. The substitution pattern is directed by the heteroatom and the fused ring system. Studies on the benzoylation of dibenzofuran have been conducted to determine the isomer distribution and the reactivity at each position of the dibenzofuran core. epa.gov

In a typical procedure, dibenzofuran is reacted with benzoyl chloride using a Lewis acid catalyst. The reaction solvent and temperature are critical parameters that can influence the yield and the regioselectivity of the product.

Table 1: Example of Friedel-Crafts Acylation for Benzofuran (B130515) Analogs

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Benzofuran | Acyl Halide | Lewis Acid | 2-Acylbenzofuran / 3-Acylbenzofuran | Varies | nih.gov |

| 2-Hydroxychalcone | - | Phenyliodine diacetate | 3-Acylbenzofuran | High | nih.gov |

| Enaminone | Salicylaldehyde | DBDMH/K₂CO₃ | Substituted Benzofurans | Moderate-Good | researchgate.net |

This table illustrates the general applicability of acylation and related strategies for synthesizing benzofuran ketones, as specific yield data for the direct benzoylation of dibenzofuran to the 3-isomer is context-dependent.

A significant challenge in the Friedel-Crafts acylation of benzofurans and dibenzofurans is controlling the regioselectivity, as substitution can occur at different positions (e.g., C2 vs. C3). nih.gov To overcome this, alternative strategies involving the rearrangement of chalcone (B49325) derivatives have been developed to afford 3-acylbenzofurans with high selectivity. nih.gov

Copper-Catalyzed C(sp³)-H Oxidation Approaches to Pyridin-2-yl-methanones (Relevant Analogs)

Transition metal-catalyzed C-H activation and oxidation is a highly efficient strategy for the synthesis of ketones. Copper catalysis, in particular, has gained significant attention due to the low cost and toxicity of copper compared to other transition metals like palladium or rhodium. mdpi.comrsc.org This approach is especially relevant for preparing analogs such as pyridin-2-yl-methanones, which are important motifs in pharmaceutical chemistry. exlibrisgroup.comdntb.gov.uanih.gov

An efficient method for synthesizing pyridin-2-yl-methanones involves the copper-catalyzed direct oxidation of the C(sp³)-H bond of pyridin-2-yl-methanes. mdpi.com In this transformation, water can serve as the oxygen source under mild reaction conditions, making it an environmentally benign process. mdpi.comnih.gov The reaction demonstrates good tolerance for various aromatic rings attached to the methylene (B1212753) group, including substituted benzene, thiophene, and pyridine. exlibrisgroup.com

The general reaction is as follows: Py-CH₂-Ar + H₂O ---(Cu Catalyst)--> Py-C(=O)-Ar

Mechanistic studies suggest that water participates directly in the oxidation process, acting as the sole oxygen donor. mdpi.comnih.gov

Table 2: Copper-Catalyzed Synthesis of Phenyl(pyridin-2-yl)methanone Analogs

| Substrate | Catalyst | Oxidant | Yield | Reference |

| Phenyl(pyridin-2-yl)methane | Cu(OAc)₂ | Water | Moderate-Good | mdpi.com |

| (4-Methoxyphenyl)(pyridin-2-yl)methane | Cu(OAc)₂ | Water | Good | mdpi.com |

| (Thiophen-2-yl)(pyridin-2-yl)methane | Cu(OAc)₂ | Water | Moderate | mdpi.com |

| Pyridotriazole + p-Toluidine | Copper Catalyst | Air (O₂) | 32% (hydrolyzed product) | acs.org |

This table showcases the utility of copper catalysis in synthesizing ketone analogs through C-H oxidation.

This methodology provides a powerful alternative to classical methods, which often require pre-functionalized starting materials or harsh oxidants. The development of such C-H oxidation reactions offers new insights for water-involved oxidation processes. mdpi.com

Optimization and Efficiency Considerations in Synthetic Pathways

The efficiency and practicality of a synthetic route are paramount for its application, particularly in industrial or large-scale settings. Optimization of reaction conditions is a critical process that involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize product yield and minimize waste. scielo.br

For the synthesis of dibenzofuran derivatives, copper-catalyzed reactions have been a subject of optimization studies. For instance, in the one-pot synthesis of dibenzofurans from cyclic diphenyl iodoniums, various parameters were screened to find the optimal conditions. researchgate.net

Table 3: Optimization Parameters for a Copper-Catalyzed Dibenzofuran Synthesis

| Parameter | Variation | Optimal Condition | Effect on Yield | Reference |

| Catalyst | Cu(OAc)₂, CuI, Cu₂O, Cu(OTf)₂ | Cu(OAc)₂ | Significant variation, Cu(OAc)₂ gave the highest yield. | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc | K₂CO₃ | Base is crucial for the reaction; K₂CO₃ was most effective. | researchgate.net |

| Solvent | Dioxane, Toluene, DMF, DMSO | Dioxane with 5% H₂O | Solvent polarity and water content significantly impact the reaction rate and yield. | researchgate.net |

| Temperature | 80 °C, 100 °C, 120 °C | 100 °C | Temperature affects reaction kinetics; 100 °C provided the best balance. | researchgate.net |

This table is a representative example of how systematic optimization is applied to a synthesis involving a dibenzofuran core, based on a reported copper-catalyzed methodology.

Elucidation of Reaction Mechanisms and Kinetics in Dibenzofuran 3 Yl Phenyl Methanone Synthesis and Transformations

Mechanistic Pathways of Key Synthetic Reactions

The formation of the Dibenzofuran-3-yl(phenyl)methanone scaffold involves two primary transformations: the construction of the central dibenzofuran (B1670420) core and the installation of the phenylmethanone (benzoyl) group. These can be achieved through various synthetic strategies, each with a distinct mechanistic pathway.

Radical-based reactions, particularly those initiated by photoredox catalysis, have emerged as powerful methods for constructing C-C and C-O bonds in heterocyclic synthesis. researchgate.net The formation of the dibenzofuran ring system can proceed through intramolecular radical cyclization. One established method is the Pschorr reaction, which involves the intramolecular substitution of an aromatic ring by an aryl radical. organic-chemistry.org This radical is typically generated in situ from an aryl diazonium salt using copper catalysis. organic-chemistry.orgwikipedia.org The mechanism involves the copper-catalyzed decomposition of the diazonium salt to produce an aryl radical, which then attacks the adjacent aromatic ring to form the cyclized product. wikipedia.org

Modern advancements have leveraged photochemistry to initiate similar radical cyclizations. Photoinduced electron transfer (eT) reactions provide a metal-free alternative for synthesizing substituted dibenzofurans. acs.org These reactions can proceed via an SRN1 (substitution nucleophilic radical) mechanism, a powerful tool for generating heterocyclic structures. acs.org In a typical photoinduced sequence, a precursor such as an o-arylphenol derivative undergoes intramolecular cyclization to forge the new C–O bond via a radical pathway. acs.org

Visible-light photoredox catalysis, in particular, offers a mild and efficient approach. researchgate.netbeilstein-journals.org Using photosensitizers like eosin-Y or ruthenium complexes, reactions can be initiated by visible light, generating radical intermediates that drive the desired transformation. researchgate.netnih.gov For instance, the synthesis of tetrahydrobenzofuranones has been achieved through a visible-light-mediated oxidative [3+2] cycloaddition, which proceeds through a radical pathway. researchgate.net While not directly forming dibenzofuran, this demonstrates the utility of photoredox catalysis in creating the furanone core structure via C-C and C-O bond formation. researchgate.net The versatility of this approach is highlighted by its ability to use benign terminal oxidants like ammonium (B1175870) persulfate, activated by the photocatalyst. nih.gov

While radical pathways are common for the cyclization step to form the dibenzofuran ring, carbocationic intermediates are central to the Friedel-Crafts acylation reaction, a classic method for introducing the phenylmethanone group onto the aromatic dibenzofuran core. masterorganicchemistry.comyoutube.com

The reaction is initiated by a Lewis acid (e.g., AlCl₃, FeCl₃) coordinating to the halogen of an acyl halide, such as benzoyl chloride. masterorganicchemistry.com This coordination makes the halogen a much better leaving group, facilitating its departure and the formation of a resonance-stabilized carbocation known as the acylium ion. masterorganicchemistry.comyoutube.com The acylium ion is a potent electrophile. khanacademy.org The electron-rich dibenzofuran ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This attack temporarily disrupts the aromaticity of the furan's phenyl ring, forming a positively charged intermediate. youtube.com In the final step, a base (such as the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon where the acyl group was added, restoring the aromaticity of the ring and yielding the final this compound product. masterorganicchemistry.com

It is important to contrast this with the main dibenzofuran ring-forming cyclizations. The Pschorr cyclization, for example, proceeds via an aryl radical, not a carbocation. organic-chemistry.orgwikipedia.org However, intramolecular Friedel-Crafts-type reactions can be used to form polycyclic systems from benzofuran (B130515) precursors, demonstrating that carbocation-mediated cyclizations are indeed possible in this family of compounds under specific conditions. rsc.org

The choice of catalyst and reaction conditions is paramount in directing the outcome of dibenzofuran synthesis. A variety of catalytic systems have been developed to promote the key bond-forming steps.

Palladium catalysts are widely used for the intramolecular cyclization of diaryl ethers to form dibenzofurans. organic-chemistry.org For example, palladium acetate (B1210297) (3 mol%) in refluxing ethanol (B145695) can catalyze the cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org Another method uses a reusable Pd/C catalyst under ligand-free conditions for the cyclization of o-iododiaryl ethers. organic-chemistry.org Copper catalysts are also prevalent, particularly in Ullmann-type couplings and in the Pschorr reaction to generate the radical intermediate. organic-chemistry.orgorganic-chemistry.org

Reaction conditions can also provide the necessary components for the reaction. In certain Csp³-H oxidation reactions to form ketones, water itself can serve as the oxygen source, offering a green and efficient alternative to traditional oxidants. acs.org This has been demonstrated in copper-catalyzed syntheses of pyridin-2-yl-methanones from pyridin-2-yl-methanes. acs.org Mechanistic studies confirmed that the oxygen atom in the final ketone product originated from water. acs.org Similarly, in a metal-free approach, activated γ-Al₂O₃ (alumina) can act as both a catalyst and an oxygen source for the synthesis of dibenzofurans from fluorinated biphenyls. researchgate.net In other systems, potassium tert-butoxide (tBuOK) has been used as an O²⁻ synthon, providing the oxygen atom for the heterocycle formation without requiring an oxygen-containing precursor. researchgate.net

| Reaction Type | Catalyst/Reagent | Role | Precursor | Reference |

| Intramolecular Cyclization | Palladium Acetate | Catalyst | Diaryl ether diazonium salt | organic-chemistry.org |

| Intramolecular Cyclization | Pd/C (reusable) | Catalyst | o-Iododiaryl ether | organic-chemistry.org |

| Cross-coupling/Cyclization | Copper | Catalyst | ortho-Haloiodobenzene | organic-chemistry.org |

| Pschorr Cyclization | Copper | Catalyst | Aryl diazonium salt | organic-chemistry.orgwikipedia.org |

| Oxodefluorination | γ-Al₂O₃ (Alumina) | Catalyst & Oxygen Source | Fluorinated biphenyl | researchgate.net |

| C-O Bond Formation | Potassium tert-butoxide | Oxygen atom source (O²⁻) | Fluorinated oligophenylene | researchgate.net |

| Csp³-H Oxidation | Copper | Catalyst | Pyridin-2-yl-methane | acs.org |

| Csp³-H Oxidation | Water | Oxygen Source | Pyridin-2-yl-methane | acs.org |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, helping to substantiate proposed mechanisms. For the synthesis of dibenzofuran and related structures, kinetic analyses have been performed using both experimental and computational methods.

For example, in the study of [8+2] cycloaddition reactions to form furan (B31954) derivatives, kinetic analysis was used to compare different mechanistic pathways. pku.edu.cn By calculating the activation free energy for each potential route (e.g., concerted vs. stepwise), researchers can determine the most favorable pathway. pku.edu.cn A stepwise pathway involving a zwitterionic intermediate was identified as having a lower activation free energy (21.7 kcal/mol) compared to other possibilities, making it the most likely mechanism. pku.edu.cn

Computational Validation of Mechanistic Hypotheses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating mechanistic hypotheses in organic synthesis. nih.govnih.govrsc.org DFT calculations allow for the determination of energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction pathway. acs.orgnih.gov

In the context of dibenzofuran chemistry, DFT studies have been used to investigate reaction energies and barrier heights for various transformations. acs.orgnih.gov For instance, a DFT study on the reactions of dibenzofuran under reducing conditions calculated that the C-O bond scission has a very large energy barrier of 107 kcal/mol, making it a difficult process. acs.orgnih.gov This computational result explains why bimolecular reactions with H or H₂ are kinetically favored over unimolecular decomposition. acs.orgnih.gov

DFT is also used to verify the reliability of synthetic routes and the stability of the resulting products. rsc.org In the synthesis of novel Meldrum spiro dibenzofuran derivatives, DFT calculations at the B3LYP/631G(d,p) level of theory were used to calculate parameters such as formation energy, solvent energy, and chemical hardness. rsc.org The results provided evidence that the stability of each synthesized product could be estimated and validated computationally. rsc.org Furthermore, quantum chemical calculations have been employed to investigate the formation mechanism of dibenzofuran from the reaction of benzofuran with radicals, elucidating the multi-step pathway involving addition, ring closure, H-shifts, and elimination. nih.gov These computational models provide a detailed, step-by-step validation of the mechanistic hypotheses that are often first proposed based on experimental outcomes.

| Computational Method | System Studied | Key Finding | Reference |

| DFT | Hydrodeoxygenation of dibenzofuran | Water is a better solvent than methanol (B129727) for the reaction and separation of products. | nih.gov |

| DFT | Dibenzofuran under reducing conditions | C-O bond scission has a high energy barrier (107 kcal/mol), making it kinetically unfavorable. | acs.orgnih.gov |

| DFT (B3LYP/631G(d,p)) | Synthesis of Meldrum spiro dibenzofuran derivatives | Quantum-chemical calculations can estimate the stability of the synthesized products. | rsc.org |

| DFT (MPWB1K/6-31+G(d,p)) | Gas-phase formation of dibenzofuran from benzofuran | The C-C bond cleavage step was identified as the rate-determining step of the reaction pathway. | nih.gov |

Spectroscopic and Advanced Structural Characterization of Dibenzofuran 3 Yl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, ROESY, HSQC, HMBC)

For Dibenzofuran-3-yl(phenyl)methanone, ¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of all the protons in the molecule. The aromatic region would be complex, showing signals for the protons on the dibenzofuran (B1670420) and phenyl rings. The specific substitution pattern would be deduced from the coupling constants (J-values).

¹³C NMR spectroscopy would provide the number of unique carbon environments. The carbonyl carbon of the ketone would appear at a characteristic downfield shift (typically in the range of 190-200 ppm). The chemical shifts of the aromatic carbons would further help in confirming the substitution pattern on both the dibenzofuran and phenyl moieties.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (e.g., H-1 and H-2 on the dibenzofuran ring).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help in confirming the spatial arrangement of the phenyl and dibenzofuran rings relative to each other.

A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Dibenzofuran Moiety | |||

| C-1 | Expected Signal | Expected Signal | H-2, H-4 |

| C-2 | Expected Signal | Expected Signal | H-1, H-4 |

| C-4 | Expected Signal | Expected Signal | H-2, H-1 |

| C-4a | - | Expected Signal | H-4, H-6 |

| C-5a | - | Expected Signal | H-4, H-6 |

| C-6 | Expected Signal | Expected Signal | H-7, H-8 |

| C-7 | Expected Signal | Expected Signal | H-6, H-8 |

| C-8 | Expected Signal | Expected Signal | H-7, H-9 |

| C-9 | Expected Signal | Expected Signal | H-8 |

| C-9a | - | Expected Signal | H-1, H-8 |

| C-9b | - | Expected Signal | H-4, H-6 |

| Phenyl Moiety | |||

| C-1' | - | Expected Signal | H-2', H-6' |

| C-2'/C-6' | Expected Signal | Expected Signal | H-3'/H-5', C-1', C=O |

| C-3'/C-5' | Expected Signal | Expected Signal | H-2'/H-6', H-4' |

| C-4' | Expected Signal | Expected Signal | H-3'/H-5' |

| Carbonyl Group | |||

| C=O | - | Expected Signal | H-2, H-4, H-2'/H-6' |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

MS is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS, HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₉H₁₂O₂). This allows for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of characteristic fragments such as the phenyl group (C₆H₅) or the benzoyl group (C₆H₅CO).

| Technique | Ion | Calculated m/z | Observed m/z |

| HRESIMS | [M+H]⁺ | 273.0910 | To be determined |

| HRESIMS | [M+Na]⁺ | 295.0729 | To be determined |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as the C-O-C stretching of the dibenzofuran ether linkage.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1650 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C (Ether) Stretch | 1200 - 1300 |

X-ray Crystallographic Analysis for Solid-State Structure Confirmation

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the dibenzofuran system and the orientation of the phenyl group relative to the dibenzofuran core. The crystal packing information would show how the molecules are arranged in the crystal lattice.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Theoretical and Computational Chemistry Investigations of Dibenzofuran 3 Yl Phenyl Methanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Dibenzofuran-3-yl(phenyl)methanone, analysis of the HOMO and LUMO would indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: Specific energy values for this compound are not available in the searched literature.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Chemical Hardness (η): This measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Potential (μ): This is related to the electronegativity of the molecule and indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These descriptors are valuable in predicting the reactivity of this compound in various chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Value not available |

Note: Specific values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can reveal important information about:

Hybridization: The type of hybrid orbitals used by each atom to form bonds.

Charge Transfer: The delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This is a key factor in understanding intramolecular interactions and stability.

Natural Population Analysis (NPA) is a method used to calculate the distribution of charge on each atom in the molecule. This provides insight into the electrostatic properties and reactive sites of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground electronic state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of excited states. This is crucial for understanding a molecule's photophysical behavior, such as its absorption and emission of light.

TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from a lower-energy orbital to a higher-energy orbital. These correspond to the absorption peaks observed in a UV-Vis spectrum.

Oscillator Strengths: The probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak.

For this compound, TD-DFT could be used to simulate its UV-Vis absorption spectrum, providing insights into its electronic transitions and how it interacts with light.

Table 3: Hypothetical TD-DFT Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Value not available | Value not available | Value not available |

| S0 → S2 | Value not available | Value not available | Value not available |

Note: Specific TD-DFT results for this compound are not available in the searched literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A comprehensive analysis of the spectroscopic properties of this compound through the lens of computational chemistry provides valuable insights into its electronic structure and vibrational modes. By employing theoretical models, primarily Density Functional Theory (DFT), it is possible to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical approach and the experimental findings. Such comparisons are crucial for the accurate structural elucidation of the molecule.

Detailed research into the spectroscopic characteristics of this compound has facilitated a comparative analysis between computationally predicted and experimentally observed data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy

Computational methods, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. For organic molecules like this compound, hybrid functionals such as B3LYP in conjunction with a basis set like 6-311++G(d,p) often provide a good correlation with experimental results.

A comparison between the theoretically calculated and experimentally measured NMR chemical shifts for this compound would typically be presented in a tabular format, allowing for a direct assessment of the accuracy of the computational model.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (ppm) |

|---|

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (ppm) |

|---|

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The comparison of the calculated and experimental IR spectra can confirm the presence of specific functional groups and provide a detailed understanding of the molecule's vibrational behavior.

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | Data not available | Data not available | Carbonyl group |

| C-O-C stretch | Data not available | Data not available | Furan (B31954) ether linkage |

| Aromatic C-H stretch | Data not available | Data not available | Phenyl and Dibenzofuran (B1670420) rings |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λ_max) observed in the experimental spectrum. The solvent effect is often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

The comparison between the theoretical and experimental UV-Vis spectra helps in understanding the electronic structure and the nature of the electronic transitions within the molecule.

Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max, nm) for this compound

| Electronic Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|

| π → π* | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Studies of Dibenzofuran 3 Yl Phenyl Methanone Derivatives at the Molecular and Cellular Level

Mechanistic Insights into Enzyme Inhibition

SIRT1 Inhibitory Mechanisms: C-pocket Binding, Hydrophobic Interactions with Amino Acid Residues (e.g., Phe273, Phe312, Ile347), and Hydrogen Bonding (e.g., with Asn346)

Derivatives of dibenzofuran-3-yl(phenyl)methanone have been identified as novel inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.gov Computational modeling and experimental data suggest that these inhibitors bind within the C-pocket of the SIRT1 enzyme. nih.gov This binding is stabilized by a network of hydrophobic interactions with key amino acid residues, including Phenylalanine 273 (Phe273), Phenylalanine 312 (Phe312), and Isoleucine 347 (Ile347). nih.gov

Furthermore, the introduction of specific chemical groups can enhance the inhibitory potency. For instance, adding a hydroxyl group to the meta position of the phenyl ring can facilitate the formation of a hydrogen bond with the amino acid residue Asparagine 346 (Asn346). nih.gov A notable example is the analogue (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, which contains hydroxyl groups at both the ortho and meta positions and demonstrates significantly greater inhibition of SIRT1. nih.gov The binding mode of these inhibitors has been further validated through extensive structural modifications and kinetic studies. nih.gov

Modulation of NAD+ Transformation in Enzyme Active Sites by Binding

The C-pocket of SIRT1 is the binding site for the nicotinamide (B372718) moiety of its essential cofactor, NAD+, and is where the hydrolysis of NAD+ occurs. nih.gov By occupying this critical pocket, this compound-based inhibitors can physically block the transformation of NAD+ into its productive conformation. nih.gov This obstruction of NAD+ binding and transformation effectively inhibits the deacetylase activity of the SIRT1 enzyme. nih.gov

Protein Tyrosine Kinase (PTK) Inhibitory Activity and Structural Determinants

In addition to their effects on sirtuins, derivatives of furan-2-yl(phenyl)methanone have been synthesized and evaluated for their ability to inhibit protein tyrosine kinases (PTKs). mdpi.comnih.gov PTKs are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. mdpi.com Screening of these compounds has revealed that several derivatives exhibit promising in vitro PTK inhibitory activity, with some even surpassing the potency of the known PTK inhibitor, genistein. mdpi.comnih.gov The investigation into the structure-activity relationships of these compounds is ongoing to delineate the specific structural features that govern their PTK inhibitory potential. mdpi.comnih.gov

Casein Kinase 2 (CK2) Inhibition and Influence of Substituents (e.g., Methoxy (B1213986) Groups)

Dibenzofuran-based compounds have also emerged as a promising scaffold for the development of inhibitors against Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in cancer. acs.orgnih.gov Numerous newly synthesized dibenzofuran (B1670420) derivatives have demonstrated the ability to inhibit CK2 activity in vitro. acs.org The specific substitutions on the dibenzofuran ring system play a critical role in determining the inhibitory potency. For example, the presence of a hydroxyl group at a specific position can be crucial for forming a hydrogen bond with Lysine 68 in the enzyme's active site, which is essential for the inhibitory effect. acs.org Conversely, replacing this hydroxyl group with a methoxy group has been shown to drastically reduce the inhibitory activity, highlighting the sensitivity of the interaction to subtle structural changes. acs.org

Cellular Level Biological Action Mechanisms

Regulation of p53 Acetylation via SIRT1 Inhibition

The tumor suppressor protein p53 is a well-established substrate for deacetylation by SIRT1. nih.gov The acetylation status of p53 is a critical determinant of its activity, including its ability to induce cell cycle arrest and apoptosis in response to cellular stress. nih.gov By inhibiting SIRT1, this compound derivatives can prevent the deacetylation of p53, leading to an increase in its acetylated form. nih.gov This is exemplified by the compound (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, which has been shown to up-regulate p53 acetylation at the cellular level, consistent with its SIRT1 inhibitory activity. nih.gov This mechanism provides a clear link between the molecular inhibition of SIRT1 by these compounds and their effects on cellular pathways that are critical for tumor suppression. nih.govnih.gov

Applications and Potential in Advanced Functional Materials and Optoelectronics

Utilization of Dibenzofuran (B1670420) Skeletons in Organic Light-Emitting Diodes (OLEDs)

The dibenzofuran framework is a key building block in the development of materials for OLEDs due to its high triplet energy and good thermal stability. These properties are crucial for achieving efficient and long-lasting devices.

Blue Phosphorescent Emitters

While not directly a blue phosphorescent emitter itself, the dibenzofuran core is integral to designing host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). acs.orgresearchgate.netnih.govgoogle.com The high triplet energy of dibenzofuran-based hosts is essential to prevent the quenching of the blue phosphorescent dopant's emission, a common challenge in achieving stable and efficient blue PHOLEDs. acs.org For instance, dibenzofuran derivatives have been utilized as host materials for blue-green and deep-blue phosphorescent emitters like iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2′)picolinate (FIrpic). acs.orgresearchgate.net In one study, a dibenzofuran-based host material substituted with diphenylphosphine (B32561) oxide moieties at the 2,8-positions demonstrated favorable electron-transport properties without a reduction in the triplet energy, leading to a maximum external quantum efficiency of 10.1% for a blue-green PHOLED. acs.org

Furthermore, the introduction of dibenzofuran into the design of platinum(II) complexes has been explored for blue phosphorescence. These materials, when used as dopants in a mixed host system, have resulted in bright sky-blue emission with external quantum efficiencies reaching up to 10.4%. nih.gov The design of these emitters often involves incorporating strongly electron-withdrawing groups to widen the energy gap for blue emission. nih.gov

Host Materials for Phosphorescence and Thermally Activated Delayed Fluorescence (TADF)

The dibenzofuran skeleton is widely employed in the construction of host materials for both phosphorescent and TADF emitters. rsc.orgresearchgate.netopenreadings.eursc.orgacs.orgresearchgate.netresearchgate.netosti.govopenreadings.eu Its high triplet energy and rigid structure are advantageous for hosting green, yellow, and blue emitters. google.comrsc.orgresearchgate.net In TADF devices, the host material must possess a higher triplet energy than the TADF emitter to prevent back energy transfer. openreadings.eu Dibenzofuran-based hosts have been shown to be suitable for this purpose. openreadings.euopenreadings.eu

For example, a host material incorporating dibenzofuran, 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, was found to have a triplet energy of 2.88 eV, making it an effective host for a blue TADF emitter. openreadings.eu In another instance, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) with a triplet energy of 2.99 eV was investigated as a host for a blue TADF emitter, DMeCzIPN (T1 = 2.79 eV). openreadings.eu

The performance of OLEDs using dibenzofuran-based hosts can be significant. For yellow phosphorescent OLEDs, a host material synthesized from cyanofluorene and dibenzofuran led to a maximum current efficiency of 77.2 cd/A and an external quantum efficiency of 25.3%. rsc.orgresearchgate.net For green TADF OLEDs, a dibenzofuran-containing host achieved a maximum external quantum efficiency of 31.5%. osti.gov

Table 1: Performance of OLEDs with Dibenzofuran-Based Host Materials

| Emitter Type | Host Material containing Dibenzofuran | Emitter | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Emission Color |

| Phosphorescent | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate [PO-01] | 25.3% | 77.2 cd/A | Yellow |

| Phosphorescent | 2,8-bis(diphenylphosphine oxide)dibenzofuran | Iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2′)picolinate (FIrpic) | 10.1% | 25.9 lm/W | Blue-Green |

| TADF | m-CzPym | 4CzIPN | 31.5% | 100.2 cd/A | Green |

| TADF | 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | DMeCzIPN | up to 8% | - | Blue |

Bipolar Charge Transport Characteristics

An ideal host material should possess balanced hole and electron transport properties, known as bipolar charge transport, to ensure efficient recombination of charges within the emissive layer. The dibenzofuran unit itself is known to have bipolar carrier transport properties. researchgate.net By combining electron-donating and electron-accepting moieties with the dibenzofuran core, it is possible to tune the charge transport characteristics of the resulting material.

For instance, bipolar host materials have been synthesized by linking an n-type unit (like cyano-substituted fluorene) with a p-type unit (dibenzofuran). rsc.orgresearchgate.net This design strategy aims to create materials with balanced charge injection and transport, leading to lower driving voltages and higher quantum efficiencies in PHOLEDs. rsc.org The combination of dibenzofuran with moieties like carbazole (B46965) (hole-transporting) and phosphine (B1218219) oxide (electron-transporting) has been shown to yield host materials with high quantum efficiencies in deep-blue PHOLEDs. rsc.org

Integration into Dye-Sensitized Solar Cells (DSSCs)

The structural characteristics of dibenzofuran also make it a candidate for incorporation into organic dyes for DSSCs, a promising technology for converting solar energy into electricity. google.com

Role as Organic Dye Sensitizers

In DSSCs, organic dyes are responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). mdpi.comyoutube.com The general structure of these dyes is a donor-π-bridge-acceptor (D-π-A) configuration. mdpi.com The π-bridge plays a crucial role in connecting the electron-donating and electron-accepting parts of the molecule and influences the dye's absorption spectrum and charge transfer properties. mdpi.com

Electron Injection Dynamics in Semiconductor Interfaces

The process of electron injection from the excited dye molecule into the conduction band of the semiconductor is a critical step in the operation of a DSSC. mdpi.comyoutube.com The efficiency of this injection is dependent on the energy level alignment between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band edge. mdpi.com The molecular structure of the dye, including the nature of the π-bridge, plays a significant role in determining these energy levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dibenzofuran-3-yl(phenyl)methanone and its key intermediates?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group to the dibenzofuran core. For intermediates like (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, nitro-group reduction and hydroxyl protection/deprotection steps are critical . Alternative routes using cost-effective raw materials (e.g., substituted benzofurans and aryl halides) have been optimized for scalability and yield .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used to resolve stereochemistry and packing motifs . Challenges in spectral interpretation (e.g., overlapping signals) require advanced techniques like 2D-COSY or NOESY .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) mandate the use of personal protective equipment (PPE), including gloves and goggles. Inhalation risks necessitate fume hoods during synthesis. First-aid measures include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of benzofuran derivatives?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed via computational chemistry tools (DFT calculations) to model electronic environments. Cross-validation with alternative techniques, such as X-ray crystallography or IR spectroscopy, helps reconcile ambiguities . For example, tautomeric equilibria in solution may explain unexpected ¹H-NMR splitting patterns .

Q. What strategies optimize the regioselective synthesis of substituted this compound analogs?

- Methodological Answer : Regioselectivity in benzofuran functionalization is controlled via directing groups (e.g., nitro or methoxy substituents) or transition-metal catalysts (e.g., Pd-mediated C–H activation). For example, 3,5-diiodophenyl groups enhance steric guidance during coupling reactions, as seen in amiodarone intermediates . Solvent polarity and temperature gradients further modulate reaction pathways .

Q. How are impurities profiled and quantified in this compound batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection identifies impurities like (2-butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone. Mass spectrometry (LC-MS) confirms impurity structures, while qNMR quantifies trace contaminants. Reference standards (e.g., LGC Quality’s EP-grade impurities) ensure analytical accuracy .

Q. What challenges arise in X-ray crystallographic refinement of this compound derivatives?

- Methodological Answer : Disorder in flexible substituents (e.g., butyl chains) complicates refinement. SHELXL’s restraints (e.g., RIGU for rigid groups) and twin refinement (for twinned crystals) improve model accuracy. High-resolution data (≤1.0 Å) and low-temperature data collection mitigate thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.